Cholesteryl stearate

Catalog No.
S588974
CAS No.
35602-69-8
M.F
C45H80O2
M. Wt
653.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl stearate

CAS Number

35602-69-8

Product Name

Cholesteryl stearate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

Molecular Formula

C45H80O2

Molecular Weight

653.1 g/mol

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

XHRPOTDGOASDJS-XNTGVSEISA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

Cholesteryl stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Membrane Biophysics:

Cholesteryl stearate plays a crucial role in studying the structure and function of biological membranes. Its interaction with other lipids, such as cholesterol, influences membrane fluidity and stability, impacting various cellular processes []. Researchers utilize cholesteryl stearate in model membrane systems to mimic the natural environment of cells and investigate factors affecting membrane dynamics [].

Drug Delivery Systems:

Cholesteryl stearate's amphiphilic nature (having both water-loving and water-repelling properties) makes it valuable in developing drug delivery systems. It can be used as a carrier molecule to encapsulate hydrophobic drugs, improving their solubility and bioavailability []. Additionally, cholesteryl stearate can modulate the release profile of drugs, allowing for sustained or targeted delivery [].

Cosmetic Science:

The emolliency properties of cholesteryl stearate make it a popular ingredient in cosmetic formulations. It helps improve skin feel, smoothness, and spreadability of creams and lotions []. Furthermore, research suggests cholesteryl stearate may contribute to the formation of a protective barrier on the skin, potentially aiding in hydration and reducing transepidermal water loss [].

Food Science:

Cholesteryl stearate is found naturally in some food sources, like cocoa butter and cocoa beans. In food science research, it can be used to study the behavior of fats and oils under different processing conditions, contributing to the development of stable and shelf-life-extending food formulations [].

Cholesteryl stearate is a cholesterol ester formed from the reaction of cholesterol and stearic acid. Its chemical formula is C45H80O2C_{45}H_{80}O_{2}, and it has a molecular weight of approximately 653.12 g/mol. The compound is characterized by its solid state at room temperature, appearing as a white powder or crystalline substance. Cholesteryl stearate is also known by various names, including 5-Cholesten-3β-ol stearate and cholesterol stearate .

, primarily involving hydrolysis and transesterification. Hydrolysis occurs when cholesteryl stearate reacts with water, breaking down into cholesterol and stearic acid in the presence of enzymes or acidic conditions:

Cholesteryl Stearate+H2OCholesterol+Stearic Acid\text{Cholesteryl Stearate}+H_2O\rightarrow \text{Cholesterol}+\text{Stearic Acid}

Transesterification can occur when cholesteryl stearate reacts with another alcohol, leading to the formation of different esters:

Cholesteryl Stearate+AlcoholNew Ester+Stearic Acid\text{Cholesteryl Stearate}+\text{Alcohol}\rightarrow \text{New Ester}+\text{Stearic Acid}

These reactions are significant in biological systems where cholesteryl stearate participates in lipid metabolism and membrane dynamics.

Cholesteryl stearate plays a crucial role in biological systems, particularly in lipid metabolism. As an ester of cholesterol, it contributes to cellular membrane structure and function. It has been observed to influence the physical properties of lipid bilayers, affecting membrane fluidity and permeability. Additionally, cholesteryl stearate may have implications in the storage and transport of lipids within cells .

Studies indicate that cholesteryl esters, including cholesteryl stearate, can accumulate in various tissues, potentially leading to pathological conditions such as atherosclerosis when present in excess .

Cholesteryl stearate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of cholesterol with stearic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    Cholesterol+Stearic AcidAcid CatalystCholesteryl Stearate+H2O\text{Cholesterol}+\text{Stearic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Cholesteryl Stearate}+H_2O
  • Transesterification: Cholesterol can react with other fatty acids or their derivatives to form cholesteryl esters.
  • Enzymatic Synthesis: Lipases can catalyze the esterification reaction under mild conditions, providing a more environmentally friendly approach.

Cholesteryl stearate has several applications:

  • Pharmaceuticals: It is used as an excipient in drug formulations due to its ability to enhance solubility and stability.
  • Cosmetics: Employed as an emollient and thickening agent in creams and lotions.
  • Food Industry: Utilized as a food additive for its emulsifying properties.
  • Research: Acts as an internal standard for quantifying sterol esters in biological samples .

Interaction studies involving cholesteryl stearate often focus on its behavior in lipid monolayers and bilayers. Research indicates that cholesteryl stearate interacts favorably with other lipids, influencing their packing and organization within membranes. For instance, it has been shown that mixtures of cholesterol and cholesteryl stearate exhibit enhanced condensing effects, which can stabilize membrane structures under varying conditions .

Additionally, cholesteryl esters have been studied for their role in lipid rafts—microdomains within cell membranes that facilitate signaling pathways.

Cholesteryl stearate shares structural similarities with several other cholesterol esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
CholesterolC27H46OPrecursor to all steroid hormones
Cholesteryl oleateC45H84O2Derived from oleic acid; liquid at room temperature
Cholesteryl palmitateC45H82O2Derived from palmitic acid; solid at room temperature
Cholesteryl myristateC45H80O2Derived from myristic acid; solid at room temperature

Cholesteryl stearate is unique due to its specific fatty acid chain (stearic acid), which influences its melting point and physical characteristics compared to other cholesterol esters.

XLogP3

17.5

Hydrogen Bond Acceptor Count

2

Exact Mass

652.61583179 g/mol

Monoisotopic Mass

652.61583179 g/mol

Heavy Atom Count

47

UNII

I1Q82N9DYQ

Other CAS

35602-69-8

Wikipedia

Cholesteryl stearate

Use Classification

Cosmetics -> Emollient; Emulsifying

Dates

Last modified: 08-15-2023

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